molecular formula C8H6N2O2 B1337540 3-nitro-1H-indole CAS No. 4770-03-0

3-nitro-1H-indole

Cat. No.: B1337540
CAS No.: 4770-03-0
M. Wt: 162.15 g/mol
InChI Key: LSMXNZJFLGIPMS-UHFFFAOYSA-N
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Description

3-Nitro-1H-indole is an organic compound that belongs to the class of heterocyclic compounds. It is an aromatic compound with a five-membered ring containing nitrogen and oxygen atoms. This compound has been widely studied in the fields of organic chemistry, biochemistry, and pharmacology due to its unique chemical properties. It is a highly reactive compound and has been used for various synthetic and research applications.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Chemical Reactions and Derivatives : The interaction of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent has been shown to result in the formation of isonitroso and 3-nitroso indole derivatives, among others. This highlights the reactivity of indoles towards nitration and nitrosation, providing a pathway to various nitro indole derivatives (Astolfi et al., 2006).
  • Synthesis via Palladium-Catalyzed Reactions : The importance of indole frameworks in biologically active compounds has led to the development of various synthesis methods, including palladium-catalyzed reactions. These methods offer a versatile approach to the functionalization of indoles, further expanding the utility of nitroindole derivatives in synthetic chemistry (Cacchi & Fabrizi, 2005).

Biological and Medicinal Research

  • Stress Responses and Reactive Species : Tryptophan-derived indoles, including those with nitro substitutions, play a role in the biological responses to stress through their reactions with reactive oxygen and nitrogen species. These interactions may lead to the formation of various derivatives with potential biological implications (Peyrot & Ducrocq, 2008).

Materials Science and Corrosion Inhibition

  • Corrosion Inhibition : Research has shown that certain indole derivatives, including those with nitro groups, can serve as effective corrosion inhibitors for materials like carbon steel in environments such as seawater. This application demonstrates the potential of nitroindole compounds in the field of materials protection and preservation (Ahmed, 2018).

Mechanism of Action

Target of Action

3-Nitro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities These activities suggest that this compound may interact with its targets, leading to changes in cellular processes

Biochemical Pathways

Indole and its derivatives are known to play a significant role in cell biology They are involved in various biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects

Action Environment

The synthesis of 3-nitroindole has been developed under non-acidic and non-metallic conditions , suggesting that certain environmental conditions may be favorable for its synthesis and potentially its action

Safety and Hazards

3-Nitro-1H-indole is considered hazardous. It has been assigned the signal word “Warning” according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) .

Properties

IUPAC Name

3-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-10(12)8-5-9-7-4-2-1-3-6(7)8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMXNZJFLGIPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454566
Record name 3-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4770-03-0
Record name 3-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key starting material for the synthesis of 3-nitro-1H-indole-2-carboxylic acid ethyl ester derivatives according to the provided research?

A1: The research by [, ] highlights the use of acetylated Baylis-Hillman adducts of 2-nitrobenzaldehydes as a starting point for the synthesis of this compound-2-carboxylic acid ethyl ester derivatives.

Q2: Are there alternative reagents for synthesizing 3-nitroindoles?

A2: Yes, besides the Baylis-Hillman adduct route, research suggests nitromethane can be employed as a reagent in the synthesis of 3-nitroindoles. This method specifically utilizes 2-haloarylamine derivatives as starting materials [].

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